![molecular formula C20H22ClN3O6S B2582192 N''-(2-chlorobenzyl)-N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]oxamide CAS No. 868981-51-5](/img/structure/B2582192.png)
N''-(2-chlorobenzyl)-N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]oxamide
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Description
N''-(2-chlorobenzyl)-N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]oxamide is a useful research compound. Its molecular formula is C20H22ClN3O6S and its molecular weight is 467.92. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Synthesis of Pro-apoptotic Indapamide Derivatives as Anticancer Agents Compounds similar to "N''-(2-chlorobenzyl)-N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]oxamide" have been synthesized for their pro-apoptotic activity, indicating potential anticancer properties. One such compound showed significant growth inhibition of melanoma cell lines and was investigated as an inhibitor of physiologically relevant human carbonic anhydrase isoforms, suggesting its potential application in cancer treatment (Ö. Yılmaz et al., 2015).
Antimicrobial Activities
A Clubbed Quinazolinone and 4-Thiazolidinone as Potential Antimicrobial Agents Research into compounds with structural similarities has demonstrated potential antimicrobial activities. A series of compounds were synthesized and screened for in vitro antibacterial and antifungal activities, showing effectiveness against various microorganisms, which underscores the potential of these compounds in developing new antimicrobial agents (N. Desai, A. Dodiya, P. N. Shihora, 2011).
Synthesis Techniques
Stereoselective Isoxazolidine Synthesis via Copper-Catalyzed Alkene Aminooxygenation The exploration of synthesis techniques for compounds including isoxazolidines, which are structurally related to the compound of interest, demonstrates the continuous development in the field of organic synthesis. These methods provide essential insights into creating complex molecules with potential applications in drug discovery and chemical biology (Shuklendu D. Karyakarte, Thomas P Smith, S. Chemler, 2012).
properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O6S/c1-29-15-6-8-16(9-7-15)31(27,28)24-10-11-30-18(24)13-23-20(26)19(25)22-12-14-4-2-3-5-17(14)21/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYCIMDPCOYPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N''-(2-chlorobenzyl)-N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]oxamide |
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